molecular formula C9H10N2O B8702733 6-ethoxy-1H-pyrrolo[3,2-b]pyridine

6-ethoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No. B8702733
M. Wt: 162.19 g/mol
InChI Key: RUZVUAWLOXRMGY-UHFFFAOYSA-N
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Patent
US08580813B2

Procedure details

Iodobenzene (5.85 ml, 28.7 mmol) was added to a mixture of the compound of step 2 (3 g, 18.5 mmol), copper(I) iodide (387.6 mg, 2.04 mmol), lithium chloride (941.1 mg, 22.2 mmol), N,N′-dimethylethylenediamine (505.5 mg, 5.74 mmol) and potassium carbonate (9.10 g, 65.9 mmol) in DMF (50 ml). The reaction mixture was stirred at 120° C. for 6 h. After cooling to room temperature, a solution of ammonium hydroxide (10% in water) and EA were added. The organic layer was separated, washed twice with brine, dried over sodium sulfate, filtered and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (EA/HEP) to give 3.40 g of the title compound.
Quantity
5.85 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
941.1 mg
Type
reactant
Reaction Step One
Quantity
505.5 mg
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
387.6 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:8]([O:10][C:11]1[CH:12]=[C:13]2[NH:19][CH:18]=[CH:17][C:14]2=[N:15][CH:16]=1)[CH3:9].[Cl-].[Li+].CNCCNC.C(=O)([O-])[O-].[K+].[K+].[OH-].[NH4+]>CN(C=O)C.[Cu]I.CC(=O)OCC>[CH2:8]([O:10][C:11]1[CH:12]=[C:13]2[N:19]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[CH:18]=[CH:17][C:14]2=[N:15][CH:16]=1)[CH3:9] |f:2.3,5.6.7,8.9|

Inputs

Step One
Name
Quantity
5.85 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC=1C=C2C(=NC1)C=CN2
Name
Quantity
941.1 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
505.5 mg
Type
reactant
Smiles
CNCCNC
Name
Quantity
9.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Name
copper(I) iodide
Quantity
387.6 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 120° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EA/HEP)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)OC=1C=C2C(=NC1)C=CN2C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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